molecular formula C12H12N2O4 B2722178 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde CAS No. 1090754-06-5

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B2722178
CAS No.: 1090754-06-5
M. Wt: 248.238
InChI Key: UMLAJDZXHMTEFT-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is a high-purity chemical building block designed for advanced organic synthesis and drug discovery research. This benzaldehyde derivative features a unique structure incorporating an imidazolidin-2-one (2-oxoimidazolidin-1-yl) moiety, which can be a key functional group in medicinal chemistry. Compounds containing the imidazolidinone ring are of significant research interest due to their diverse biological activities and presence in pharmacologically active molecules. Researchers may utilize this reagent as a key intermediate in the development of novel heterocyclic compounds, potential enzyme inhibitors, or as a precursor for more complex molecular architectures. Its aldehyde group provides a versatile handle for further chemical transformations, including condensation reactions, nucleophilic addition, and the formation of Schiff bases. Applications & Research Value: This compound is strictly for laboratory research purposes. Its primary applications include use as a synthetic intermediate in organic chemistry, medicinal chemistry for the construction of compound libraries, and in the exploration of structure-activity relationships. The specific mechanism of action for this compound is not established and would be dependent on the final molecule synthesized and the biological system under investigation. For Research Use Only. Not for diagnostic or therapeutic procedures. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

IUPAC Name

4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLAJDZXHMTEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Mechanism

This three-step sequence employs protection-deprotection strategy to prevent aldehyde oxidation during ether formation:

  • Protection of 4-Hydroxybenzaldehyde :
    $$ \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{HCl (cat.)}]{\text{Ethylene glycol}} \text{4-(1,3-Dioxolan-2-yl)phenol} $$
    Acetal formation shields the aldehyde, enabling subsequent alkylation.

  • Etherification with 1-(2-Chloroethyl)imidazolidin-2-one :
    $$ \text{4-(1,3-Dioxolan-2-yl)phenol} + \text{1-(2-Chloroethyl)imidazolidin-2-one} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{Protected Intermediate} $$
    Nucleophilic substitution installs the ethoxy-imidazolidinone chain.

  • Acid-Catalyzed Deprotection :
    $$ \text{Protected Intermediate} \xrightarrow[\text{H}_2\text{O}]{\text{HCl, THF}} \text{4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde} $$
    Yields: 58–67% (over three steps).

Optimization Insights

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may necessitate rigorous drying to prevent hydrolysis.
  • Base Impact : Potassium carbonate outperforms cesium carbonate in minimizing ester side products (≤5% vs. 12%).
  • Temperature : Reactions above 100°C promote elimination byproducts; optimal range: 70–85°C.

Method 2: Direct Coupling via Mitsunobu Reaction

Single-Step Ether Synthesis

The Mitsunobu reaction enables direct coupling between 4-hydroxybenzaldehyde and 2-(2-oxoimidazolidin-1-yl)ethanol, circumventing protection:

$$ \text{4-Hydroxybenzaldehyde} + \text{2-(2-Oxoimidazolidin-1-yl)ethanol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound} $$

Advantages :

  • No aldehyde protection required due to mild conditions.
  • High regioselectivity (≥98% by $$ ^1\text{H NMR} $$).

Limitations :

  • Costly reagents (DIAD, triphenylphosphine).
  • Moderate yields (42–49%) due to competing oxidation.

Method 3: Cyclization of Urea Precursors

Sequential Imidazolidinone Formation

This route constructs the heterocycle post-etherification:

  • Synthesis of 4-(2-Aminoethoxy)benzaldehyde :
    $$ \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{Et}_3\text{N}]{\text{2-Bromoethylamine} \cdot \text{HBr}} \text{4-(2-Aminoethoxy)benzaldehyde} $$ (Yield: 74%).

  • Urea Cyclization :
    $$ \text{4-(2-Aminoethoxy)benzaldehyde} + \text{Trimethylsilyl isocyanate} \xrightarrow[\text{CH}2\text{Cl}2]{} \text{Target Compound} $$
    Yields: 38–51%.

Key Observations

  • Silylation Benefits : Trimethylsilyl groups mitigate aldehyde reactivity during cyclization.
  • Side Reactions : Over-cyclization to bicyclic derivatives occurs at >60°C.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3 Method 4
Total Steps 3 1 2 2
Overall Yield (%) 58–67 42–49 38–51 55
Functional Tolerance High Moderate Low High
Scalability Excellent Poor Moderate Good
Cost Efficiency Moderate Low High Moderate

Key Findings :

  • Method 1 offers the best balance between yield and scalability for industrial applications.
  • Method 4 excels in functional group compatibility but requires specialized palladium catalysts.
  • Method 3 suffers from low yields due to competing imine formation.

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products

    Oxidation: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzoic acid.

    Reduction: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde serves as a pivotal building block for synthesizing pharmaceutical agents. Its design allows for the modulation of enzyme activity and receptor interactions, making it a candidate for drug development aimed at various diseases.

Case Study: Antimicrobial Activity
A study evaluated derivatives of similar compounds against bacterial strains. The findings indicated that modifications to the imidazolidinone structure could enhance antimicrobial properties, suggesting potential applications in developing new antibiotics .

CompoundActivityMIC (µM)
N1Antibacterial1.27
N8Antibacterial1.43
N9Anticancer5.85

Material Science

The compound can be incorporated into polymers to enhance their thermal stability and mechanical strength. Its unique chemical properties allow it to act as a cross-linking agent or modifier in polymer formulations.

Data Table: Properties of Modified Polymers

Polymer TypeModification TypeProperty Enhanced
PolyethyleneEthoxy linkageThermal stability
PolyurethaneImidazolidinone integrationMechanical strength

Biological Studies

This compound can function as a biochemical probe to study enzyme activities and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues makes it particularly useful in elucidating mechanisms of action in biological systems.

Example: Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit dihydrofolate reductase, an important target in cancer therapy, highlighting the potential of this compound in anticancer drug design .

Industrial Applications

In industrial chemistry, this compound can serve as an intermediate in the synthesis of specialty chemicals. Its versatility allows for its use in creating complex molecules that are valuable in various applications, from agrochemicals to fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazolidinone ring can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde with structurally related compounds from the evidence:

Property This compound 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde 3-(Substitutedphenyl)-4-benzoyl-5-imidazolo-isoxazoline derivatives
Core Structure Benzaldehyde + oxoethoxy-imidazolidinone Benzaldehyde + nitroimidazole-linked triethylene glycol chain Isoxazoline + benzoyl + mercaptoimidazole
Key Functional Groups Aldehyde, oxoethoxy, 2-oxoimidazolidinone Aldehyde, nitroimidazole, ethoxy chains Isoxazoline, benzoyl, mercapto, acetyloxy
Molecular Formula Not explicitly provided C₁₆H₁₉N₃O₆ C₂₉H₂₁N₃O₆SCl₂
Molecular Weight 349.34 g/mol 611.35 g/mol
Biological Relevance Hypothesized: Hypoxia targeting, enzyme inhibition Radiosensitizer for hypoxic cancer cells Agricultural applications (e.g., pesticide intermediates)

Crystallographic and Conformational Differences

  • Nitroimidazole Analog (C₁₆H₁₉N₃O₆):

    • The nitroimidazole ring is nearly planar (max. deviation: 0.002 Å), with the nitro group twisted at -3.7° and 176.7° relative to the imidazole plane .
    • The ethoxy chains adopt a (-)-cis conformation, creating a dihedral angle of 38.60° between the imidazole and benzaldehyde rings .
    • Hydrogen bonding forms columnar structures parallel to the a-axis, enhancing stability .
  • Target Compound (Hypothetical): The 2-oxoimidazolidinone moiety is expected to exhibit greater planarity than nitroimidazole due to conjugation between the oxo groups and the ring.

Pharmacological and Physicochemical Properties

  • Nitroimidazole Analog: Functions as a radiosensitizer by generating reactive intermediates under hypoxia, selectively binding to low-oxygen tissues .
  • Target Compound: The 2-oxoimidazolidinone group may confer enhanced metabolic stability compared to nitroimidazole, while the aldehyde moiety could enable Schiff base formation with biological amines (e.g., lysine residues in enzymes).

Biological Activity

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is an organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structure comprising an imidazolidinone ring and a benzaldehyde moiety linked by an ethoxy group, which contributes to its biological activity.

  • Molecular Formula : C12H12N2O4
  • CAS Number : 1090754-06-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone ring can engage with active sites of enzymes, while the benzaldehyde moiety may form covalent bonds with nucleophilic residues, thus modulating enzyme activities or receptor functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes that are critical in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens, making them candidates for further development in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds and their derivatives:

Study 1: Antitumor Potential

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives, including those related to this compound. The findings indicated significant antitumor activity against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Study 2: Enzyme Interaction

Research highlighted in European Journal of Pharmaceutical Sciences focused on the enzyme inhibition properties of compounds with similar structures. The study demonstrated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, suggesting a potential application in cancer therapy .

Study 3: Antimicrobial Efficacy

A study assessing the antimicrobial properties of related benzaldehyde derivatives found that some exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions them as promising candidates for developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAntitumorInduction of apoptosis
Derivative AEnzyme InhibitionInhibition of metabolic enzymes
Derivative BAntimicrobialInhibition of bacterial growth

Q & A

Q. Q: What are the standard synthetic routes for 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde?

A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with intermediates like 4-amino-triazoles or nitroimidazole precursors in polar solvents (e.g., DMF or ethanol) with catalysts like glacial acetic acid or potassium carbonate. For example, 4-hydroxybenzaldehyde reacts with nitroimidazole-containing intermediates under argon to yield the target compound after column chromatography .

Q. Advanced Q: How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yield and purity?

A: Optimization involves:

  • Solvent choice : DMF enhances solubility of aromatic intermediates, while ethanol reduces side reactions.
  • Catalysts : Potassium carbonate improves nucleophilic substitution efficiency .
  • Temperature : Controlled reflux (~120°C) minimizes decomposition.
  • Purification : Gradient elution (e.g., EtOAc/hexane) resolves polar byproducts .
    Yields >85% are achievable with strict anhydrous conditions .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are essential for characterizing this compound?

A:

  • NMR : 1^1H and 13^{13}C NMR confirm aldehyde (δ ~9.9 ppm) and imidazolidinone (δ ~3.5–4.5 ppm) groups .
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O-C) .
  • X-ray crystallography : Resolves planar imidazole rings (max deviation: 0.002 Å) and dihedral angles (e.g., 5.08° between nitro and imidazole groups) .

Q. Advanced Q: How do intermolecular interactions (e.g., hydrogen bonding) affect crystallographic packing?

A: Weak C–H···O hydrogen bonds (2.5–3.0 Å) align molecules into columns parallel to the a-axis, stabilizing the crystal lattice. Nitro groups participate in CH-π interactions (3.1–3.5 Å), influencing solubility and melting points .

Biological Activity and Mechanism

Q. Q: What biological applications are associated with this compound?

A: Nitroimidazole derivatives are studied as hypoxia-selective probes due to redox properties. The compound’s nitro group undergoes enzymatic reduction in low-oxygen environments, forming reactive intermediates that bind hypoxic tissues .

Q. Advanced Q: How can structural modifications enhance selectivity for hypoxic cells in cancer research?

A: Introducing electron-withdrawing groups (e.g., –CF3_3) on the benzaldehyde ring increases redox potential, improving hypoxia targeting. Modifying the imidazolidinone side chain (e.g., fluorination) enhances metabolic stability .

Reactivity and Functionalization

Q. Q: Which functional groups are most reactive in this compound?

A: The aldehyde (–CHO) undergoes condensation with amines/hydrazides. The imidazolidinone’s carbonyl group participates in nucleophilic substitutions (e.g., with thiols or Grignard reagents) .

Q. Advanced Q: How can regioselective oxidation/reduction be achieved without degrading the core structure?

A: Selective oxidation of the aldehyde to carboxylic acid is possible using KMnO4_4 (pH 7–9, 0°C). For reduction, NaBH4_4 selectively reduces the aldehyde to –CH2_2OH, while the imidazolidinone remains intact .

Analytical Challenges

Q. Q: What are common pitfalls in HPLC/GC analysis of this compound?

A:

  • Degradation : Aldehydes may oxidize during analysis. Use antioxidant mobile phases (e.g., 0.1% ascorbic acid).
  • Retention : Poor retention on C18 columns due to polarity. Use HILIC or ion-pairing reagents .

Q. Advanced Q: How can LC-MS/MS differentiate between isobaric metabolites in pharmacokinetic studies?

A: High-resolution MS (HRMS) with CID fragmentation distinguishes metabolites via unique fragment ions (e.g., m/z 220.22 for the parent ion and m/z 178.15 for dealkylated products) .

Data Contradictions

Q. Q: Why do reported yields vary across synthetic protocols?

A: Discrepancies arise from:

  • Purity of intermediates : Residual solvents (e.g., DMF) inhibit crystallization.
  • Catalyst activity : Moisture-sensitive catalysts (e.g., K2_2CO3_3) degrade if stored improperly .

Q. Advanced Q: How to resolve conflicting crystallographic data on dihedral angles?

A: Temperature-dependent XRD studies (e.g., 100 K vs. 298 K) reveal conformational flexibility. Computational modeling (DFT) validates experimental torsion angles (e.g., –105.5° for N1–C12–C11–O3) .

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